molecular formula C18H15BrN2O2 B11001458 N-(4-acetylphenyl)-2-(6-bromo-1H-indol-1-yl)acetamide

N-(4-acetylphenyl)-2-(6-bromo-1H-indol-1-yl)acetamide

Cat. No.: B11001458
M. Wt: 371.2 g/mol
InChI Key: JFUFUTSRKBLCMM-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(6-bromo-1H-indol-1-yl)acetamide is a synthetic organic compound characterized by the presence of an indole ring substituted with a bromine atom and an acetamide group attached to a 4-acetylphenyl moiety. This compound is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-(6-bromo-1H-indol-1-yl)acetamide typically involves the following steps:

    Formation of the Indole Derivative: The starting material, 6-bromoindole, is synthesized through bromination of indole using bromine in an appropriate solvent such as acetic acid.

    Acetylation of Aniline: 4-Acetylaniline is prepared by acetylating aniline with acetic anhydride in the presence of a catalyst like sulfuric acid.

    Coupling Reaction: The final compound is obtained by coupling 6-bromoindole with 4-acetylaniline using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an inert solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the acetyl group to an alcohol or further to an alkane can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom on the indole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced forms of the acetyl group.

    Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

N-(4-acetylphenyl)-2-(6-bromo-1H-indol-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(6-bromo-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The acetylphenyl moiety may enhance the compound’s binding affinity and specificity towards these targets. Pathways involved include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes such as apoptosis and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetylphenyl)-2-(1H-indol-1-yl)acetamide: Lacks the bromine substitution, which may affect its biological activity and reactivity.

    N-(4-acetylphenyl)-2-(6-chloro-1H-indol-1-yl)acetamide: Similar structure but with a chlorine atom instead of bromine, potentially altering its chemical properties and biological effects.

    N-(4-acetylphenyl)-2-(5-bromo-1H-indol-1-yl)acetamide: Bromine substitution at a different position on the indole ring, which can influence its reactivity and interactions.

Uniqueness

N-(4-acetylphenyl)-2-(6-bromo-1H-indol-1-yl)acetamide is unique due to the specific positioning of the bromine atom on the indole ring, which can significantly impact its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H15BrN2O2

Molecular Weight

371.2 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-(6-bromoindol-1-yl)acetamide

InChI

InChI=1S/C18H15BrN2O2/c1-12(22)13-3-6-16(7-4-13)20-18(23)11-21-9-8-14-2-5-15(19)10-17(14)21/h2-10H,11H2,1H3,(H,20,23)

InChI Key

JFUFUTSRKBLCMM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)Br

Origin of Product

United States

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